1-(5-phospho-D-ribosyl)-ATP, also known as phosphoribosyl-ATP, is a purine ribonucleoside triphosphate that plays a crucial role in cellular metabolism, particularly in the biosynthesis of histidine. Its chemical formula is , and it has a molecular weight of approximately 720.2835 g/mol . This compound is synthesized from adenosine triphosphate and 5-phospho-alpha-D-ribose 1-diphosphate through the action of the enzyme ATP phosphoribosyltransferase, which catalyzes the condensation reaction between these substrates .
These reactions are vital for regulating the flow of metabolites in histidine biosynthesis and are influenced by various factors, including substrate availability and enzyme activity .
The biological significance of 1-(5-phospho-D-ribosyl)-ATP is primarily linked to its role as an intermediate in the histidine biosynthesis pathway. This pathway is essential for synthesizing histidine, an amino acid necessary for protein synthesis and various metabolic functions. The regulation of this pathway is critical; for instance, the enzyme ATP phosphoribosyltransferase is inhibited by end products like histidine and other metabolites, ensuring that histidine levels remain balanced within the cell . Additionally, this compound has been identified as a potential target for antimicrobial drug development due to its unique presence in prokaryotes and certain eukaryotes but absence in mammals .
The synthesis of 1-(5-phospho-D-ribosyl)-ATP can be achieved through enzymatic methods or chemical synthesis. The enzymatic route typically involves:
1-(5-phospho-D-ribosyl)-ATP has several applications:
Studies have shown that 1-(5-phospho-D-ribosyl)-ATP interacts with various enzymes and metabolites within the cell. Notably, it acts as an allosteric inhibitor of ATP phosphoribosyltransferase, which regulates its own synthesis by feedback inhibition. This interaction is critical for maintaining cellular homeostasis regarding histidine levels . Furthermore, its interactions with other metabolites such as ppGpp (a signaling molecule during stress conditions) highlight its role in broader metabolic regulation .
Several compounds share structural or functional similarities with 1-(5-phospho-D-ribosyl)-ATP. Here are some notable examples:
| Compound Name | Structure Similarity | Biological Role |
|---|---|---|
| Adenosine Triphosphate | Core adenine structure | Energy currency in cells |
| Phosphoribosyl Pyrophosphate | Contains ribose phosphate unit | Precursor for nucleotide synthesis |
| Guanosine Triphosphate | Core guanine structure | Energy currency; involved in signaling |
| Cytidine Triphosphate | Core cytosine structure | Involved in RNA synthesis |
What sets 1-(5-phospho-D-ribosyl)-ATP apart from these compounds is its specific role in histidine biosynthesis and its unique feedback inhibition mechanism that regulates its own production within bacterial cells. Unlike other nucleotides that primarily serve energy transfer roles, this compound directly influences amino acid metabolism.
The discovery of 1-(5-phospho-D-ribosyl)-ATP is intertwined with mid-20th-century investigations into histidine biosynthesis. Researchers studying Salmonella typhimurium identified ATP phosphoribosyltransferase (ATP-PRT), the enzyme responsible for catalyzing the condensation of ATP and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form 1-(5-phospho-D-ribosyl)-ATP. This reaction, first characterized in the 1960s, marked the compound’s emergence as a key metabolite in microbial amino acid pathways.
The compound’s systematic IUPAC name, [(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (hydroxyphosphonooxyphosphoryl) hydrogen phosphate, reflects its structural relationship to ATP and PRPP. Common synonyms include phosphoribosyl-ATP and N-1-(5'-phosphoribosyl)-ATP, emphasizing its role as a ribosylated ATP derivative.
Phylogenetic analyses suggest that ATP-PRT and its product, 1-(5-phospho-D-ribosyl)-ATP, originated in early prokaryotic organisms. The enzyme’s catalytic domain shares structural homology with ancient P-loop NTPases, which are implicated in primordial ATP-binding proteins. This evolutionary link highlights the compound’s role in bridging nucleotide metabolism and amino acid synthesis—a vestige of metabolic pathways that predate the divergence of bacteria and archaea.
1-(5-Phospho-D-ribosyl)-ATP is a purine ribonucleoside triphosphate comprising three distinct components:
The stereochemistry of the molecule is defined by its IUPAC name:
$$ \text{[[(2R,3S,4R,5R)-5-[1-[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate} $$ [1].
Key stereochemical features include:
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{15}\text{H}{25}\text{N}5\text{O}{20}\text{P}_4 $$ |
| Molecular weight (g/mol) | 719.28 |
| Stereoisomerism | 16 possible stereoisomers |
| Ionization state (pH 7) | Predominantly hexaanionic |
The adenine moiety in 1-(5-phospho-D-ribosyl)-ATP exhibits tautomerism, primarily existing in two forms:
Isomeric diversity arises from:
No naturally occurring β-anomers or alternative phosphate configurations have been reported, indicating strict enzymatic control over isomeric outcomes [5].
1-(5-Phospho-D-ribosyl)-ATP exhibits dual stability characteristics:
The compound is thermodynamically unstable relative to its precursors (ATP and PRPP), with a Gibbs free energy change ($$ \Delta G^\circ $$) of approximately +16 kJ/mol for its formation [5] [7]. This endergonicity necessitates enzymatic catalysis (ATP phosphoribosyltransferase) to drive synthesis. Key destabilizing factors include:
Despite thermodynamic instability, the molecule demonstrates remarkable kinetic stability due to:
| Parameter | Value/Description |
|---|---|
| Hydrolysis half-life (pH 7) | ~72 hours (non-enzymatic) |
| Enzymatic turnover number | 12 s$$^{-1}$$ (ATP-PRTase) |
| Feedback inhibition (K$$_i$$) | 0.8 µM (histidine) |
The compound participates in regulatory interactions:
1-(5-phospho-D-ribosyl)-ATP serves as a critical intermediate in the histidine biosynthetic pathway, functioning as the primary product of the first committed step in histidine synthesis [1] [2]. This compound belongs to the class of purine ribonucleoside triphosphates and possesses the molecular formula C15H25N5O20P4 with a molecular weight of 719.28 g/mol [3] [4]. The compound represents a unique metabolic intermediate that bridges nucleotide metabolism and amino acid biosynthesis, highlighting the interconnected nature of cellular metabolic networks [5] [2].
The histidine biosynthetic pathway is energetically expensive and tightly regulated, with 1-(5-phospho-D-ribosyl)-ATP playing a central role in this regulation [6]. The compound is inherently linked to nucleotide formation pathways, as histidine biosynthesis uniquely depends on the availability of both adenosine triphosphate and 5-phosphoribosyl pyrophosphate as starting materials [2]. This relationship underscores the metabolic integration between purine nucleotide metabolism and amino acid biosynthesis.
ATP phosphoribosyltransferase (EC 2.4.2.17) catalyzes the condensation reaction that forms 1-(5-phospho-D-ribosyl)-ATP from adenosine triphosphate and 5-phospho-alpha-D-ribose 1-diphosphate [7] [6]. This enzyme belongs to the family of glycosyltransferases, specifically the pentosyltransferases, and represents the first step in histidine biosynthesis across bacteria, fungi, and plants [6].
The enzymatic reaction proceeds according to the following mechanism:
$$ \text{ATP} + \text{5-phospho-}\alpha\text{-D-ribose 1-diphosphate} \rightleftharpoons \text{1-(5-phospho-D-ribosyl)-ATP} + \text{diphosphate} $$
This reaction is reversible under physiological conditions, with the equilibrium position influenced by the relative concentrations of substrates and products [6] [8]. The enzyme exhibits complex allosteric regulation, being subject to feedback inhibition by multiple metabolites including 1-(5-phospho-D-ribosyl)-ATP itself, histidine, ppGpp, ADP, and AMP [6]. This multi-level regulation reflects the central importance of controlling flux through the histidine biosynthetic pathway.
ATP phosphoribosyltransferase exists in different structural forms across organisms. In Campylobacter jejuni, the enzyme functions as a homo-hexamer with each subunit containing 300 amino acids and having a theoretical molecular weight of 33.74 kDa [8]. The enzyme contains several conserved domains including the ATP phosphoribosyltransferase catalytic domain and the histidine biosynthesis HisG C-terminal domain [8]. The rate of histidine biosynthesis appears to be controlled primarily by regulation of this enzyme's activity, making it a critical control point in the pathway [7].
Following its formation, 1-(5-phospho-D-ribosyl)-ATP undergoes hydrolysis catalyzed by phosphoribosyl-ATP diphosphatase (EC 3.6.1.31) in the second step of histidine biosynthesis [9] [10]. This enzyme belongs to the family of hydrolases that act on acid anhydrides in phosphorus-containing anhydrides [9].
The diphosphatase-catalyzed reaction proceeds as follows:
$$ \text{1-(5-phospho-D-ribosyl)-ATP} + \text{H}_2\text{O} \rightleftharpoons \text{1-(5-phospho-D-ribosyl)-AMP} + \text{diphosphate} + \text{H}^+ $$
This hydrolytic cleavage is irreversible under physiological conditions and represents a committed step in the histidine biosynthetic pathway [9] [10]. The enzyme requires H+ as a cofactor and demonstrates high specificity for its phosphoribosyl-ATP substrate [9]. In many organisms, this enzymatic activity is found as part of a bifunctional enzyme that also possesses phosphoribosyl-AMP cyclohydrolase activity, catalyzing the subsequent third step of histidine biosynthesis [11] [12].
The phosphoribosyl-ATP diphosphatase domain has been structurally characterized and belongs to the MazG-like protein family [10] [13]. The enzyme exhibits all-alpha protein structure with an NTP pyrophosphatase fold [10]. In organisms such as Escherichia coli and Salmonella typhimurium, this activity is encoded by the bifunctional hisI gene, while in Corynebacterium glutamicum and other Actinobacteria, separate genes encode the individual activities [12].
The connection between 1-(5-phospho-D-ribosyl)-ATP metabolism and purine nucleotide biosynthesis represents one of the most significant examples of metabolic pathway integration in cellular biochemistry [14] [15]. This connection occurs primarily through the shared metabolite 5'-phosphoribosyl-4-carboxamide-5-aminoimidazole (AICAR), which serves as a critical branch point between histidine and purine biosynthetic pathways [14] [16].
During histidine biosynthesis, the conversion of 1-(5-phospho-D-ribosyl)-AMP by phosphoribosyl-AMP cyclohydrolase releases AICAR as a byproduct [11] [14]. This AICAR can then be incorporated into the de novo purine biosynthetic pathway, where it serves as a precursor for inosine monophosphate synthesis [14] [15]. The quantitative significance of this connection is substantial, as studies in Saccharomyces cerevisiae demonstrate that both AMP and histidine pathways contribute significantly to cellular AICAR synthesis [14].
The purine-histidine connection has important regulatory implications. AICAR functions not merely as a metabolic intermediate but also as a regulatory molecule that can activate transcriptional responses in the absence of adenine [14]. This regulatory function allows AICAR to coordinate the expression of genes involved in both purine and histidine biosynthesis, ensuring metabolic balance between these pathways [14] [16].
The metabolic integration extends to the level of substrate availability. Both pathways require 5-phosphoribosyl pyrophosphate as a starting material, creating competition for this essential precursor [2] [17]. The cellular concentration of 5-phosphoribosyl pyrophosphate is regulated by multiple factors including ATP levels, energy charge, and the oxidative pentose phosphate pathway [17]. This shared requirement creates a natural coupling mechanism between purine and histidine biosynthesis.
The regulatory interactions between histidine biosynthesis and other metabolic pathways represent a sophisticated network of metabolic control mechanisms [14] [18] [19]. These interactions occur at multiple levels, including transcriptional regulation, allosteric control, and metabolic flux distribution [14] [19] [20].
At the transcriptional level, the BAS1 and BAS2/PHO2 transcription factors provide a direct regulatory link between purine and histidine biosynthesis in yeast [19] [20]. These transcription factors regulate the expression of genes in both pathways, with BAS1 binding to TGACTC hexanucleotide motifs in the promoters of both purine biosynthetic genes (ADE1, ADE2, ADE5,7, ADE8) and histidine biosynthetic genes [19] [20]. The maximal expression of these genes requires the presence of both BAS1 and BAS2, demonstrating coordinated transcriptional control [19].
The regulation extends beyond simple coregulation to include complex feedback mechanisms. In the presence of adenine, both purine and histidine biosynthetic genes are repressed to prevent unwanted AICAR synthesis, which could lead to inappropriate activation of purine biosynthetic gene expression [14]. This regulatory strategy ensures that metabolic resources are allocated efficiently based on cellular needs.
Cross-pathway regulation also occurs in other organisms beyond yeast. In Neurospora crassa, histidine starvation results in the derepression of not only histidine biosynthetic enzymes but also tryptophan and arginine biosynthetic enzymes [18]. This broader regulatory response suggests that amino acid biosynthetic pathways are subject to general regulatory mechanisms that coordinate multiple biosynthetic processes.
The metabolic flux through the histidine pathway can significantly impact purine metabolism. Upregulation of the histidine pathway interferes with regulation of the AMP pathway by increasing AICAR production, which can lead to inappropriate activation of purine biosynthetic gene expression even in the presence of adequate adenine levels [14]. This interference provides a mechanistic explanation for the tight regulatory coupling between these pathways.
Furthermore, the regulation involves metabolite-mediated mechanisms. The accumulation of AICAR can inhibit other biosynthetic processes, such as thiamine synthesis, demonstrating that the regulatory effects of histidine pathway intermediates extend beyond the immediate purine-histidine connection [15]. These broader regulatory effects highlight the central importance of maintaining proper metabolic flux through the histidine biosynthetic pathway.